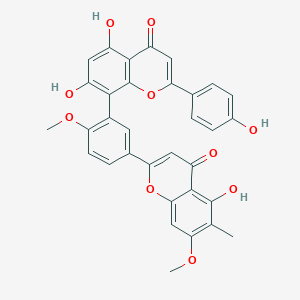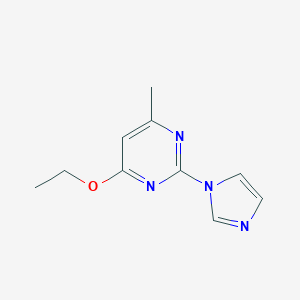
台湾香豆素 A
描述
Taiwanhomoflavone A is a biflavonoid compound isolated from the stem of the plant Cephalotaxus wilsoniana . It is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone, forming a bond between the methoxyphenyl ring and the chromene ring . This compound exhibits significant cytotoxic activity and has been studied for its potential anticancer properties .
科学研究应用
Taiwanhomoflavone A has several scientific research applications:
Chemistry: It is studied for its unique biflavonoid structure and potential as a synthetic intermediate.
Industry: The compound’s unique chemical properties make it valuable for developing new pharmaceuticals and other bioactive compounds.
作用机制
Target of Action
Taiwanhomoflavone A is a C-methylated biflavonoid that can be isolated from the stem of Cephalotaxus wilsoniana . It exhibits cytotoxic activity and shows anticancer activity . The primary targets of Taiwanhomoflavone A are cancer cells, including KB, COLO-205, Hepa-3B, and Hela cancer cells .
Mode of Action
Taiwanhomoflavone A interacts with its targets by exhibiting cytotoxic effects. It inhibits the proliferation of neoplasms , which are abnormal growths of tissue that can lead to cancer. The compound’s interaction with its targets results in changes at the cellular level, leading to the death of cancer cells .
Biochemical Pathways
It is known that the compound exhibits its effects through its cytotoxic activity . This suggests that Taiwanhomoflavone A may interfere with the cellular processes necessary for the survival and proliferation of cancer cells.
Pharmacokinetics
It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes
Result of Action
The primary result of Taiwanhomoflavone A’s action is the inhibition of neoplasm proliferation . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound’s cytotoxic activity results in the death of cancer cells .
Action Environment
The action of Taiwanhomoflavone A is influenced by various environmental factors. For instance, the compound is isolated from the stem of Cephalotaxus wilsoniana , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant Additionally, the efficacy and stability of Taiwanhomoflavone A may be affected by factors such as the pH and temperature of its environment
生化分析
Biochemical Properties
Taiwanhomoflavone A interacts with various biomolecules in biochemical reactions. It is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone
Cellular Effects
Taiwanhomoflavone A has significant effects on various types of cells and cellular processes. It exhibits cytotoxic activity against KB epidermoid carcinoma, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taiwanhomoflavone A involves the coupling of two flavonoid units. The specific synthetic routes and reaction conditions are not extensively documented in the literature. the preparation typically involves the use of organic solvents and catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of Taiwanhomoflavone A is primarily achieved through extraction from the stem of Cephalotaxus wilsoniana . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques.
化学反应分析
Types of Reactions: Taiwanhomoflavone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced flavonoid derivatives.
相似化合物的比较
Ginkgetin: Another biflavonoid with similar anticancer and anti-inflammatory properties.
Amentoflavone: Known for its anti-inflammatory and anticancer activities.
Bilobetin: Exhibits anti-inflammatory effects through the regulation of pro-inflammatory gene expression.
Uniqueness: Taiwanhomoflavone A is unique due to its specific dimeric structure and the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities . Its cytotoxic activity against a wide range of cancer cell lines sets it apart from other similar compounds .
属性
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVWUXJPKVWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Taiwanhomoflavone A discovered, and what is its origin?
A2: Taiwanhomoflavone A was first isolated from the stem of the plant Cephalotaxus wilsoniana in a study aiming to identify novel cytotoxic compounds. [] Its discovery was a result of bioassay-guided fractionation, where different fractions of the plant extract were tested for their ability to inhibit the growth of cancer cells.
Q2: What is the chemical structure of Taiwanhomoflavone A?
A3: Taiwanhomoflavone A is a C-methylated biflavonoid. [] While the exact spectroscopic data is not provided in the provided research excerpts, its structure elucidation was achieved through various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Q3: What is the mechanism of action of Taiwanhomoflavone A's cytotoxic activity?
A4: While Taiwanhomoflavone A has demonstrated cytotoxic activity against several human cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells, [] its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how this compound interacts with cellular components and signaling pathways to exert its cytotoxic effects.
Q4: Has Taiwanhomoflavone A been tested in any animal models or clinical trials?
A4: The provided research excerpts do not mention any animal studies or clinical trials conducted with Taiwanhomoflavone A. Further research, including preclinical studies in animal models, is crucial to assess its safety, efficacy, and pharmacokinetic properties before any potential clinical applications can be considered.
Q5: Are there any known structural analogs of Taiwanhomoflavone A that exhibit similar biological activities?
A6: Research indicates that certain structural features of Taiwanhomoflavone A, particularly its flavonoid structure, are shared by other compounds that have shown antiplatelet effects and potential interactions with cyclooxygenase-1 (COX-1). [] For instance, compounds like apigenin, cycloheterophyllin, broussoflavone F, and quercetin, which share structural similarities with Taiwanhomoflavone A, have been suggested to potentially interfere with COX-1 activity. [] This information highlights the importance of structure-activity relationship (SAR) studies to explore how modifications to the Taiwanhomoflavone A scaffold could impact its biological activities and potentially lead to the development of more potent and selective compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















